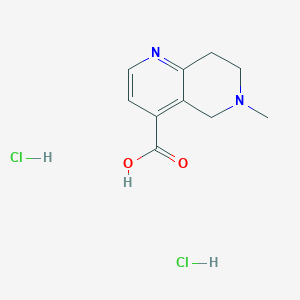

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

6-methyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-12-5-3-9-8(6-12)7(10(13)14)2-4-11-9;;/h2,4H,3,5-6H2,1H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNAJRQKPUPEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NC=CC(=C2C1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 4 undergoes esterification or amidation under standard conditions. For example:

-

Methyl ester formation : Reaction with methanol in the presence of thionyl chloride (SOCl₂) converts the carboxylic acid to its methyl ester derivative.

-

Amide synthesis : Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt) yields amide derivatives, which are pharmacologically relevant .

Reaction Table

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | Methyl 6-methyl-THN-4-carboxylate | |

| Amidation | EDC, HOBt, R-NH₂, DCM/THF | 6-Methyl-THN-4-carboxamide derivatives |

Reduction and Oxidation Reactions

The compound’s tetrahydro-naphthyridine core and functional groups participate in redox reactions:

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH).

-

Ring oxidation : Oxidizing agents like KMnO₄ can dehydrogenate the tetrahydro ring to form aromatic naphthyridine derivatives .

Key Observations

-

The methyl group at position 6 sterically hinders reactions at adjacent sites, directing reactivity toward the carboxylic acid and nitrogen atoms .

-

The dihydrochloride salt enhances solubility in polar solvents, facilitating aqueous-phase reactions .

Cyclization and Ring Functionalization

The bicyclic structure enables cyclization reactions to form fused heterocycles:

-

Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with arylboronic acids introduce aryl groups at position 2 or 3 of the naphthyridine ring .

-

Halogenation : Electrophilic substitution with N-bromosuccinimide (NBS) brominates the aromatic ring for further derivatization .

Example Reaction Pathway

-

Bromination at position 2 using NBS in DMF.

-

Suzuki coupling with 4-methoxyphenylboronic acid yields 2-(4-methoxyphenyl)-6-methyl-THN-4-carboxylic acid .

Salt Metathesis and pH-Dependent Behavior

The dihydrochloride form undergoes salt exchange in basic conditions:

-

Neutralization : Treatment with NaOH releases the free base, 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid .

-

Alternative salt formation : Reacting the free base with sulfuric acid or citrate buffers generates pharmaceutically compatible salts .

Stability Notes

-

The compound is hygroscopic in its dihydrochloride form, requiring anhydrous storage .

-

Degradation occurs under strong basic conditions via ring-opening reactions.

Synthetic Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity: Research indicates that 1,8-naphthyridine derivatives exhibit significant anticancer properties. The mechanisms include apoptosis induction and inhibition of topoisomerases . Case studies have shown that derivatives of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can effectively inhibit cancer cell proliferation in vitro.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ahmed et al., 2023 | HeLa | 15.0 | Topoisomerase II inhibitor |

| Zaghary et al., 2023 | MCF-7 | 20.5 | Apoptosis induction |

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties against HIV and other viruses. Its mechanism is believed to involve the inhibition of viral replication through interference with viral enzymes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Studies have reported promising results indicating that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Industrial Applications

In addition to its medicinal uses, 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride is being explored in industrial chemistry:

- Catalysis: The compound serves as a catalyst in various chemical reactions due to its ability to facilitate nucleophilic substitutions and condensation reactions.

- Material Science: It is being investigated for use in developing new materials with enhanced properties due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

- The methyl group at position 6 in the target compound provides steric hindrance without significantly altering electronic properties, whereas the benzyl group in analog increases lipophilicity, making it suitable for blood-brain barrier penetration .

- Carboxylic acid at position 4 enhances water solubility (especially as a dihydrochloride salt), while hydroxyl or nitrile groups in analogs modify hydrogen-bonding capacity and metabolic stability .

Salt Forms :

Reactivity :

- The nitro group in facilitates reduction to amines or participation in cycloaddition reactions, unlike the carboxylic acid in the target compound, which is prone to decarboxylation at elevated temperatures .

Biological Activity

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride is a compound belonging to the naphthyridine class of heterocyclic organic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12Cl2N2O2 |

| CAS Number | Not specified in available literature |

| Physical Appearance | White crystalline solid |

Research indicates that compounds similar to 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives exhibit a range of biological activities through various mechanisms:

- PI3-Kinase Inhibition : Some naphthyridine derivatives have been shown to selectively inhibit Class I PI3-kinase enzymes. This inhibition may play a crucial role in the treatment of cancers by preventing uncontrolled cellular proliferation .

- RORγt Inverse Agonism : The tetrahydronaphthyridine scaffold has been explored for its role as a RORγt inverse agonist. This mechanism is significant in modulating immune responses and has potential applications in autoimmune diseases .

- Multitarget Effects : Compounds within this class have demonstrated multitarget pharmacological effects that may be beneficial for treating complex diseases such as Alzheimer's disease .

Biological Activity Data

The biological activity of this compound can be summarized based on available studies:

Case Studies

- Cancer Treatment : In a study involving various naphthyridine derivatives, it was observed that certain modifications led to enhanced inhibitory activity against PI3K isoforms associated with tumor growth. The specific impact of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives on tumor cell lines was investigated but requires further exploration for definitive conclusions.

- Autoimmune Disorders : The inverse agonist activity on RORγt suggests potential applications in treating autoimmune conditions. Further clinical trials are necessary to evaluate efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride?

The synthesis typically involves cyclization of precursors such as substituted pyridines or piperidine derivatives. A critical step is the introduction of the carboxylic acid group, often achieved via hydrolysis of nitriles or esters under acidic/basic conditions. Decarboxylation reactions (e.g., thermal degradation at 250–370°C) may also be employed to modify the core structure . Reaction optimization requires careful control of temperature, solvent polarity, and catalyst selection to maximize yield and minimize side products .

Q. How is the purity and structural integrity of the compound validated?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are used. Quantitative analysis of residual solvents or byproducts can be performed using gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound?

Statistical design of experiments (DoE) is recommended for systematic optimization. Factors such as temperature, solvent polarity (e.g., methanol vs. acetonitrile), and reaction time are varied in a factorial design. Response surface methodology (RSM) identifies interactions between variables, while Monte Carlo simulations predict optimal conditions with minimal experimental runs . Computational tools like quantum chemical calculations (e.g., density functional theory) model transition states to guide catalyst selection .

Q. What strategies are used to resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?

Discrepancies often arise from differences in assay conditions (e.g., pH, solvent composition) or biological models. To address this:

- Conduct meta-analyses comparing datasets under standardized protocols.

- Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track metabolite interference in bioactivity assays .

- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., methyl vs. ethyl groups) on target binding .

Q. What analytical techniques are preferred for characterizing its stability under varying storage conditions?

Accelerated stability studies (40°C/75% relative humidity) paired with HPLC-MS/MS monitor degradation products like hydrolyzed carboxylic acids or oxidized naphthyridine rings. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while differential scanning calorimetry (DSC) identifies phase transitions affecting stability .

Methodological Considerations Table

Critical Data Contradiction Analysis

- Example Issue: Discrepancies in reported enzyme inhibition potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.